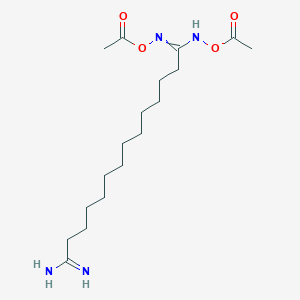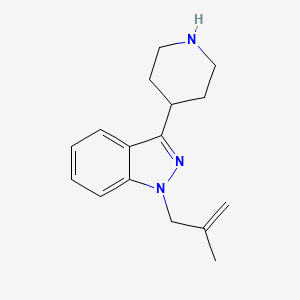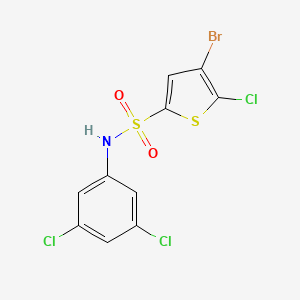![molecular formula C15H27N B12589970 Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- CAS No. 651311-88-5](/img/structure/B12589970.png)
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- is a complex organic compound with the molecular formula C15H27N. This compound is characterized by its unique tricyclic structure, which includes three interconnected cyclohexane rings. The presence of an amine group, along with ethyl and propyl substituents, contributes to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. Subsequent functionalization steps introduce the ethyl and propyl groups at specific positions on the tricyclic framework .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective alkylation, and amination are often employed. The reaction conditions, including temperature, pressure, and choice of catalysts, are carefully controlled to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.13,7]decan-1-amine, 3-propyl-: Similar structure but lacks the ethyl group.
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-: Similar structure but lacks the propyl group.
1-Aminoadamantane: A related tricyclic amine with different substituents
Uniqueness
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- is unique due to the presence of both ethyl and propyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
651311-88-5 |
|---|---|
Fórmula molecular |
C15H27N |
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
3-ethyl-5-propyladamantan-1-amine |
InChI |
InChI=1S/C15H27N/c1-3-5-14-7-12-6-13(4-2,9-14)10-15(16,8-12)11-14/h12H,3-11,16H2,1-2H3 |
Clave InChI |
ZUTXTLRAGKYACK-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CC3CC(C1)(CC(C3)(C2)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




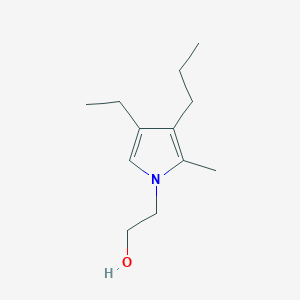
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
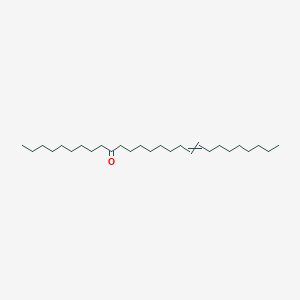


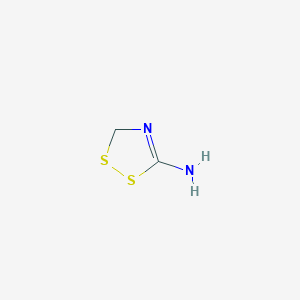
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
